1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a functionally critical, substituted pyrazole derivative. This class of compounds serves as a pivotal building block in medicinal and process chemistry, primarily for the synthesis of pyrazolo[3,4-d]pyrimidines. [REFS-1, REFS-2] These pyrimidine-fused scaffolds are bioisosteres of purines and form the core structure of numerous kinase inhibitors and other targeted therapeutics, making the precise substitution pattern of the pyrazole precursor a key determinant of the final active pharmaceutical ingredient's (API) identity and efficacy. [3]
In process chemistry and drug discovery, the specific alkyl substitutions on the pyrazole ring are not interchangeable. Substituting this compound with an N-methyl, N-propyl, or unsubstituted (N-H) analog would result in the synthesis of a completely different final molecule, negating its utility as a precursor for a specific, targeted API. Furthermore, the 4-nitro group is strategically essential for established, high-yield synthetic routes that require its electron-withdrawing properties for intermediate steps (e.g., amidation) before its eventual reduction and cyclization to form the pyrazolopyrimidinone core. Attempting to bypass this by starting with a pre-reduced 4-amino analog can compromise the yields and purity of critical intermediate steps.
This compound's value lies in its exact structure as a non-interchangeable intermediate. In multi-step syntheses of complex APIs like kinase inhibitors, the N-ethyl and C3-methyl groups are integral parts of the final molecular design, required for target binding and biological activity. Using a close analog, such as the N-methyl/C3-propyl precursor for Sildenafil, would produce the wrong molecule. Therefore, procuring this exact CAS number is a prerequisite for reaching the intended final product, making it a critical raw material.
| Evidence Dimension | Downstream Product Identity |
| Target Compound Data | Leads to the synthesis of the intended 1-ethyl-3-methyl-pyrazolo[3,4-d]pyrimidine target molecule. |
| Comparator Or Baseline | Any other substituted pyrazole (e.g., 1-methyl-3-propyl-pyrazole-5-carboxylic acid): Leads to a different, non-target molecule (e.g., Sildenafil). |
| Quantified Difference | 100% variance in final product identity. |
| Conditions | Multi-step synthesis of pyrazolo[3,4-d]pyrimidine-based APIs. |
For process chemists and medicinal chemists, using this specific precursor is the only viable route to the intended final compound, making it a go/no-go procurement decision.
The 4-nitro group is not merely a masked amine; its strong electron-withdrawing nature is critical for the success of sequential reaction pathways. In well-established industrial syntheses of related compounds, the pyrazole carboxylic acid is first nitrated, then converted to a carboxamide, and only then is the nitro group reduced to an amine for subsequent cyclization. This sequence is often higher yielding and produces a cleaner product profile than attempting to form the carboxamide from the corresponding 4-amino-pyrazole-5-carboxylic acid, where the amine's basicity can interfere with the reaction. Procuring the 4-nitro form ensures compatibility with this robust and validated synthetic route.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | Enables the Nitration -> Amidation -> Reduction -> Cyclization pathway. |
| Comparator Or Baseline | 4-Amino-pyrazole precursor: Amine basicity can interfere with the amidation step, potentially requiring protecting groups and leading to lower process efficiency. |
| Quantified Difference | Qualitatively higher process efficiency and yield by avoiding side reactions or additional protection/deprotection steps. |
| Conditions | Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one core. |
This compound is designed for a specific, efficient industrial synthesis pathway, saving process chemists from costly and time-consuming route-scouting with less suitable precursors.
Synthesizing the pyrazole core with the N-ethyl group already in place provides absolute control over regiochemistry. Alternative routes that involve alkylating the pyrazole nitrogen at a later stage often lead to mixtures of N1 and N2 alkylated isomers. [1] For example, reacting 3-methyl-1H-pyrazole-4-carboxylate with methyl iodide can produce a 1:1 mixture of the desired 1,3-dimethyl isomer and the 1,5-dimethyl isomer. Separating such isomers on a large scale is often difficult and costly, leading to significant yield loss. Procuring this pre-alkylated compound eliminates this problem entirely.
| Evidence Dimension | Isomeric Purity |
| Target Compound Data | Provides a single, defined N1-ethyl regioisomer. |
| Comparator Or Baseline | Late-stage alkylation of an N-H pyrazole precursor: Can yield mixtures of regioisomers (e.g., 1:1 mixture of N1 and N2 methylated products). [<a href="https://patents.google.com/patent/WO2015097658A1/en" target="_blank">1</a>] |
| Quantified Difference | Potentially avoids a 50% yield loss and eliminates the need for costly isomeric separation. |
| Conditions | Synthesis of N-alkylated pyrazole derivatives. |
This compound offers process security and economic advantage by preventing the formation of hard-to-separate isomeric impurities, directly impacting final product yield and purity.
This compound is the correct choice when the synthetic target is a pyrazolo[3,4-d]pyrimidine-based drug or candidate molecule that specifically requires the 1-ethyl and 3-methyl substitution pattern for its biological function. [1]
Ideal for kilogram-scale synthesis where avoiding isomeric byproducts is critical for efficiency and cost-effectiveness. Using this pre-defined regioisomer prevents yield losses associated with late-stage N-alkylation reactions. [2]
Serves as a key building block for creating focused libraries of potential kinase inhibitors. Its specific substitution pattern provides a crucial data point for structure-activity relationship (SAR) studies when compared against N-methyl, N-propyl, or other C3-substituted analogs. [3]
Irritant